molecular formula C16H16N2O5S B2799696 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile CAS No. 1207028-43-0

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile

Cat. No.: B2799696
CAS No.: 1207028-43-0
M. Wt: 348.37
InChI Key: FNYYHPNFERLWFP-UHFFFAOYSA-N
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Description

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile is a complex organic compound that features a furan ring substituted with a morpholinosulfonyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile typically involves multiple steps, starting with the preparation of the furan ring substituted with a morpholinosulfonyl group. This is followed by the introduction of the benzonitrile moiety through a series of organic reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzylamine: Features an amine group instead of a nitrile group.

Uniqueness

What sets 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholinosulfonyl group and the benzonitrile moiety allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

3-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c17-11-13-2-1-3-14(10-13)22-12-15-4-5-16(23-15)24(19,20)18-6-8-21-9-7-18/h1-5,10H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYHPNFERLWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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